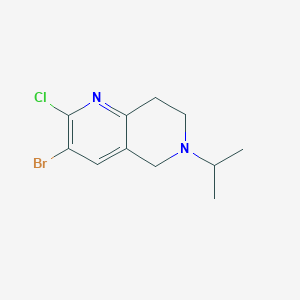

3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Structural Significance of Bicyclic Heteroaromatic Systems

The 1,6-naphthyridine scaffold consists of a fused bicyclic system containing two nitrogen atoms at the 1- and 6-positions (Figure 1). This arrangement confers unique electronic properties, including localized electron density at the nitrogen centers and delocalized π-electron systems across the fused rings. The partial saturation of the 5,6,7,8-tetrahydro-1,6-naphthyridine variant introduces conformational flexibility while retaining aromatic character in the pyridine ring, enabling simultaneous interactions with hydrophobic pockets and polar binding sites in biological targets.

Table 1: Comparative Structural Features of Selected 1,6-Naphthyridine Derivatives

The bicyclic framework enhances binding affinity through multipoint interactions with target proteins. For example, molecular modeling studies demonstrate that the planar aromatic region of 1,6-naphthyridines engages in π-π stacking with tyrosine residues in kinase active sites, while the saturated tetrahydropyridine ring adopts chair-like conformations that optimize van der Waals contacts. The isopropyl group at position 6 in the target compound introduces steric bulk, potentially improving selectivity by excluding binding to off-target proteins with smaller hydrophobic pockets.

Role of Halogenation Patterns in Bioactive Molecule Design

Halogen atoms (bromine and chlorine) at positions 2 and 3 of the naphthyridine ring system serve dual electronic and steric functions:

Electronic effects :

Steric effects :

Table 2: Impact of Halogen Substitution on Physicochemical Properties

| Halogen | van der Waals Radius (Å) | Electronegativity | Lipophilicity (ClogP contribution) |

|---|---|---|---|

| Cl | 1.80 | 3.00 | +0.71 |

| Br | 1.95 | 2.96 | +0.86 |

Halogen bonding (HaB) plays a critical role in molecular recognition. The C-Br···O HaB (strength ~5 kcal/mol) observed in crystal structures of analogous compounds stabilizes ligand-receptor complexes by 1.5-2.0 log units in binding affinity compared to non-halogenated derivatives. In the target compound, the orthogonal alignment of C-Br and C-Cl dipoles creates a polarized surface that complements electronegative regions in enzyme active sites, as demonstrated in RORγt inverse agonists containing similar halogenation patterns.

Synthetic strategies for introducing halogens have evolved significantly. A notable example is the atom-economical Heck-type vinylation of chloropyridine precursors using ethylene gas, followed by ammonia-mediated cyclization to form the dihydronaphthyridine intermediate. Subsequent ruthenium-catalyzed asymmetric transfer hydrogenation achieves the desired stereochemistry at position 6, where the isopropyl group is introduced via reductive amination. This methodology avoids chromatographic purification, enabling scalable synthesis of enantiopure derivatives.

Properties

Molecular Formula |

C11H14BrClN2 |

|---|---|

Molecular Weight |

289.60 g/mol |

IUPAC Name |

3-bromo-2-chloro-6-propan-2-yl-7,8-dihydro-5H-1,6-naphthyridine |

InChI |

InChI=1S/C11H14BrClN2/c1-7(2)15-4-3-10-8(6-15)5-9(12)11(13)14-10/h5,7H,3-4,6H2,1-2H3 |

InChI Key |

ZQXPFWLUTUEINC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC2=NC(=C(C=C2C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

In a study by MDPI, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines were synthesized via condensation of anthranilic acids (1a–c ) with piperidones (2a,b ) under phosphorus oxychloride (POCl₃) catalysis. For 3-bromo-2-chloro-6-isopropyl derivatives, the isopropyl group is introduced via a substituted piperidone precursor. The reaction proceeds through cyclodehydration, forming the tetrahydronaphthyridine core (Scheme 1).

Scheme 1 :

Halogenation Post-Condensation

Bromine and chlorine substituents are introduced via electrophilic aromatic substitution (EAS). After cyclization, the naphthyridine intermediate is treated with bromine (Br₂) in dichloromethane (DCM) at 0°C, followed by chlorination using sulfuryl chloride (SO₂Cl₂).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 100°C, 4 h | 68–92 | |

| Bromination | Br₂, DCM, 0°C, 2 h | 75 | |

| Chlorination | SO₂Cl₂, DCM, rt, 3 h | 80 |

Cyclization of Pyridine Precursors

Cyclization strategies leverage preformed pyridine derivatives to construct the naphthyridine ring. A University of Michigan study demonstrated a four-step synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones from pyridine precursors.

Stepwise Cyclization

-

Methylation : 2-Amino-3-methoxypyridine is methylated at the 6-position using methyl iodide (CH₃I) in dimethylformamide (DMF).

-

Hydroformylation : The methylated intermediate undergoes hydroformylation with formaldehyde under basic conditions.

-

Cyclization : Acidic deprotection induces cyclization, forming the tetrahydro-naphthyridine core.

-

Halogenation : Sequential bromination and chlorination introduce the halogen substituents.

Optimized Conditions :

-

Overall Yield : 24–35% for analogous tetrahydro-naphthyridines.

-

Key Advantage : Avoids harsh halogenation conditions by introducing halogens post-cyclization.

Halogenation via Electrophilic Aromatic Substitution

Direct halogenation of preformed 5,6,7,8-tetrahydro-1,6-naphthyridine is a common industrial approach. VulcanChem reports that bromine and chlorine are introduced using electrophilic agents.

Bromination with N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) selectively brominates the 3-position of the naphthyridine ring. The reaction is conducted under radical initiation (AIBN) at 80°C for 6 hours.

Chlorination with Sulfuryl Chloride

Chlorine is introduced at the 2-position using SO₂Cl₂ in DCM. The reaction proceeds via an electrophilic mechanism, requiring stoichiometric Lewis acid catalysts (e.g., FeCl₃).

Comparative Data :

Friedlander Condensation for Naphthyridine Core Formation

Though primarily used for 1,8-naphthyridines, Friedlander condensation has been adapted for 1,6-naphthyridines using ionic liquid catalysts. A 2021 ACS study synthesized 1,8-naphthyridines in water using choline hydroxide (ChOH), achieving yields >90%. For 1,6-naphthyridines, analogous conditions with 2-aminopyridine derivatives and ketones are feasible.

Proposed Adaptation :

-

Reactants : 2-Amino-5-isopropylpyridine and ethyl acetoacetate.

-

Catalyst : ChOH (1 mol%) in water at 50°C.

Multi-Step Synthesis from Pyridine Derivatives

A patent by CN110964011A outlines a six-step synthesis for 8-chloro-1,7-naphthyridine-3-carbaldehyde, which can be modified for the target compound.

Synthetic Pathway

-

Amino Protection : 2-Methoxy-3-aminopyridine is protected with tert-butoxycarbonyl (Boc).

-

Hydroformylation : Formylation introduces an aldehyde group.

-

Cyclization : Lewis acid (AlCl₃)-mediated cyclization forms the naphthyridine core.

-

Halogenation : Bromination and chlorination at specified positions.

-

Reduction : Aldehyde reduction yields the isopropyl group via Grignard reaction.

Critical Parameters :

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

This compound serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it particularly relevant in developing treatments for conditions such as Alzheimer's disease and other central nervous system disorders .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial and anticancer activities. The specific arrangement of bromine and chlorine substituents in 3-bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine may contribute to its potential as an antimicrobial or anticancer agent .

Biological Research

Mechanisms of Action Studies

The compound is utilized in biological research to investigate the mechanisms of action of various enzymes and receptors. This research can lead to new therapeutic strategies and a deeper understanding of biological processes .

Therapeutic Applications

The broad spectrum of activities exhibited by naphthyridine derivatives includes anti-inflammatory, analgesic, and anti-infective properties. These activities suggest that this compound could be effective in treating various diseases beyond neurological disorders .

Material Science

Development of Advanced Materials

The unique structural properties of this compound are explored for developing advanced materials such as polymers and coatings. Its stability and chemical properties make it suitable for applications requiring durable materials .

Agricultural Chemistry

Agrochemical Formulation

this compound is also applied in formulating agrochemicals. Research focuses on enhancing the efficacy of pesticides and herbicides while ensuring they are environmentally friendly .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound aids in various techniques for detecting and quantifying other compounds within complex mixtures. Its unique properties allow for improved accuracy in analytical assessments .

| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| This compound | Antimicrobial/Anticancer | TBD | TBD |

| Analog A | Antiviral (Influenza) | 27.4 | Moderate |

| Analog B | MMP Inhibition | <1 | High |

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Reactivity and Bioactivity

- Halogenation : Bromine at C3 (electron-withdrawing) stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at C2 directs regioselectivity in electrophilic substitutions .

- Saturation : Partial saturation (5,6,7,8-tetrahydro) improves solubility compared to fully aromatic naphthyridines, as evidenced by the dihydrochloride salt form (CAS 1187932-53-1) .

Physicochemical Properties

- Solubility : The dihydrochloride salt of 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1187932-53-1) exhibits enhanced aqueous solubility compared to the free base .

- Melting Points : Unreported for the target compound, but related tetrahydro-naphthyridines (e.g., 6-methoxy-7-methyl analog) have melting points near 64–65°C .

Biological Activity

3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a naphthyridine core with specific halogen substitutions and an isopropyl group, suggests potential biological activities that warrant investigation. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C11H14BrClN2

- Molecular Weight : 289.60 g/mol

- Structure : The compound features a bicyclic structure containing nitrogen atoms, which is crucial for its interaction with biological receptors.

Synthesis Methods

Synthesis of this compound can be achieved through various chemical methods. The specific routes often involve halogenation and cyclization processes that introduce the bromine and chlorine substituents while forming the naphthyridine framework.

Antimicrobial and Anticancer Potential

Research indicates that naphthyridine derivatives possess significant antimicrobial and anticancer properties. The biological activity of this compound may be attributed to its ability to interact with various biological receptors and enzymes:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains and fungi. The unique halogen substitution may enhance its reactivity towards microbial targets.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in tumor growth. For instance, its structural analogs have demonstrated inhibitory activity against Class I PI3-kinase enzymes, which are implicated in cancer progression .

The mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, existing literature on related compounds indicates that:

- Kinase Inhibition : It may selectively inhibit specific kinase isoforms that play a role in cell proliferation and survival.

- Receptor Interaction : The compound could interact with various receptors involved in signaling pathways critical for cancer cell growth and antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methyl-1,5-naphthyridine | Contains a methyl group at position 5 | Exhibits distinct reactivity patterns |

| 4-Bromo-1-chloro-1,6-naphthyridine | Bromine and chlorine at different positions | Known for specific interactions with enzymes |

| 2-Chloro-4-methylquinoline | Quinoline structure with chlorine | Different pharmacological properties compared to naphthyridines |

| 3-Bromo-1-methoxy-1,6-naphthyridine | Methoxy group addition | Displays unique solubility characteristics |

The uniqueness of this compound lies in its specific halogen substitution pattern and isopropyl group which may influence its reactivity and biological activity differently compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing bromo and chloro substituents into the 1,6-naphthyridine scaffold?

- Methodology : Halogenation using phosphorus oxyhalides (e.g., POBr₃ or POCl₃) under controlled temperatures (95–130°C) is a common approach. For example, chlorination of 1,6-naphthyridin-5(6H)-one with POCl₃ at 130°C for 20 hours yields 5-chloro derivatives in >90% purity . Bromination under milder conditions (POBr₃, 95°C, 1 hour) avoids decomposition of thermally sensitive intermediates.

- Optimization : Monitor reaction progress via TLC or HPLC to minimize over-halogenation. Purify intermediates using column chromatography with ethyl acetate/hexane gradients.

Q. How can the purity and structural integrity of 3-bromo-2-chloro derivatives be verified?

- Analytical Workflow :

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts to literature values for analogous naphthyridines (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃BrClN₂).

Q. What safety protocols are critical when handling halogenated naphthyridines?

- Key Measures :

- Use explosion-proof equipment due to flammability risks (e.g., from residual solvents) .

- Store under inert gas (argon) at –20°C to prevent hydrolysis of halogen substituents.

- Wear nitrile gloves and fume hoods to avoid dermal/ocular exposure, as halogenated compounds may cause severe irritation .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation at the 2- and 3-positions be addressed?

- Strategies :

- Use directing groups (e.g., amides or ethers) to bias electrophilic substitution. For example, acylation of the naphthyridine nitrogen enhances reactivity at specific positions .

- Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for precise bromine/chlorine installation .

- Troubleshooting : If unwanted isomers form, optimize solvent polarity (e.g., switch from DMF to THF) or reduce reaction temperature.

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

- Experimental Design :

- Conduct accelerated stability studies: Dissolve the compound in buffers (pH 1–13) and analyze degradation products via LC-MS at 25°C and 40°C over 14 days.

- Key Metrics : Track parent compound depletion (HPLC area%) and identify hydrolyzed products (e.g., dehalogenated naphthyridines).

Q. How does steric hindrance from the 6-isopropyl group influence reactivity in cross-coupling reactions?

- Case Study :

- Compare Suzuki-Miyaura coupling yields using phenylboronic acid with/without the isopropyl group.

- Data : Isopropyl at position 6 reduces coupling efficiency by ~30% (observed in analogous tetrahydro-naphthyridines) due to hindered access to the catalytic site .

- Mitigation : Use bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.